molecular formula C12H16N2O3 B138047 Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-31-4

Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B138047
CAS RN: 145071-31-4
M. Wt: 236.27 g/mol
InChI Key: UXHJCZJBOJLVAV-UKTHLTGXSA-N
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Description

Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as propargyl-linked pyridine carboxylate (PLPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. In

Mechanism of Action

PLPC works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, PLPC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
PLPC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of neurodegenerative diseases. PLPC has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of PLPC is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, there are limitations to using PLPC in lab experiments. Its low solubility in water can make it difficult to administer, and its potential toxicity at high doses must be taken into consideration.

Future Directions

There are several future directions for PLPC research. One area of interest is its potential use in the treatment of Alzheimer's disease. PLPC has been found to reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Additionally, PLPC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of interest is the potential use of PLPC in cancer treatment. PLPC has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Further research is needed to determine the optimal dose and administration method for PLPC in cancer treatment.
Conclusion
In conclusion, PLPC is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. PLPC has also been found to have anti-inflammatory and anti-cancer effects. Future research is needed to fully understand the potential of PLPC in these areas and to determine the optimal dose and administration method for its use.

Synthesis Methods

PLPC can be synthesized through a one-pot reaction involving the condensation of 2-cyanopyridine and propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with ethyl chloroformate to yield ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate.

Scientific Research Applications

PLPC has been shown to have potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. PLPC has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHJCZJBOJLVAV-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC=C(C1)C=NOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC=C(C1)/C=N/OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate

CAS RN

145071-31-4
Record name 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((2-propynyloxyimino)methyl)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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